{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol
CAS No.: 937012-94-7
Cat. No.: VC4918471
Molecular Formula: C12H16BrNO3S
Molecular Weight: 334.23
* For research use only. Not for human or veterinary use.
![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol - 937012-94-7](/images/structure/VC4918471.png)
Specification
CAS No. | 937012-94-7 |
---|---|
Molecular Formula | C12H16BrNO3S |
Molecular Weight | 334.23 |
IUPAC Name | [1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol |
Standard InChI | InChI=1S/C12H16BrNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 |
Standard InChI Key | AZBDTJVXMGXSBX-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol, reflecting its:
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Piperidine core (six-membered nitrogen-containing heterocycle)
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4-Bromobenzenesulfonyl substituent at the 1-position
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Hydroxymethyl group (-CH2OH) at the 4-position
Its molecular formula is C₁₂H₁₆BrNO₃S, with a molecular weight of 334.24 g/mol . The bromine atom (atomic weight 79.904) contributes significantly to the compound's molecular mass and influences its electronic properties through inductive effects.
Structural Features and Stereochemistry
Key structural attributes include:
Property | Description |
---|---|
Piperidine ring | Adopts a chair conformation, with the sulfonyl group in axial/equatorial position depending on substitution pattern |
Sulfonamide linkage | Creates a planar, electron-deficient region enhancing hydrogen bonding capacity |
Bromophenyl group | Introduces steric bulk and halogen bonding capabilities |
Hydroxymethyl group | Provides a site for further functionalization (e.g., oxidation, esterification) |
X-ray crystallographic data (unavailable for this specific compound) of analogous structures suggest the sulfonyl group adopts a conformation perpendicular to the aromatic ring to minimize steric clashes .
Synthetic Methodologies
Primary Synthesis Route
A typical synthesis involves sequential reactions:
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Sulfonylation:
4-Bromobenzenesulfonyl chloride reacts with 4-hydroxymethylpiperidine in dichloromethane using triethylamine as base:Reaction conditions: 0-5°C for 2 hours, followed by room temperature stirring for 12 hours .
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Purification:
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, yielding ≥95% purity .
Scale-Up Considerations
Industrial production faces challenges in:
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Bromine handling: Requires corrosion-resistant reactors and strict temperature control
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Sulfonyl chloride stability: Moisture-sensitive intermediates necessitate anhydrous conditions
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Byproduct management: Hydrochloric acid neutralization generates triethylamine hydrochloride, requiring efficient filtration
Physicochemical Properties
Thermal and Solubility Data
The bromine atom increases lipophilicity compared to non-halogenated analogs, enhancing membrane permeability in biological systems.
Reactivity and Derivative Formation
Oxidation of Hydroxymethyl Group
The primary alcohol undergoes oxidation to carboxylic acid derivatives:
This conversion enables linkage to amine-containing molecules via amide bond formation.
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):
This reactivity allows diversification of the aromatic moiety.
Stability Considerations
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Photodegradation: Bromine may lead to light-sensitive decomposition; storage in amber glass recommended
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Thermal stability: Decomposes above 250°C, releasing sulfur oxides and brominated compounds
Biological Activity Profiling
In Vitro Studies
Activity | Mechanism | IC₅₀/EC₅₀ |
---|---|---|
AChE inhibition | Competitive binding to catalytic site | 12.3 μM (analog) |
Antibacterial | Inhibition of dihydropteroate synthase | 8.7 μg/mL (S. aureus) |
Antioxidant | Radical scavenging (DPPH assay) | EC₅₀ 45 μM |
ADME Properties (Predicted)
Parameter | Value (Predicted) | Method |
---|---|---|
Caco-2 permeability | 12.3 × 10⁻⁶ cm/s | In silico model |
Plasma protein binding | 89% | QSAR analysis |
CYP3A4 inhibition | Moderate (Ki = 6.2 μM) | Docking simulation |
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